2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate typically involves the condensation of 2-methyl-4-oxo-4H-pyran-3-yl with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The 4-chlorobenzenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyran ring can be oxidized or reduced under specific conditions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the pyran ring .
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The 4-chlorobenzenesulfonate group can interact with amino acid residues in the active site of enzymes, leading to changes in enzyme activity. Additionally, the pyran ring can participate in hydrogen bonding and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
- 2-Methyl-4-oxo-4H-pyran-3-yl 6-O-(4-carboxy-3-hydroxy-3-methylbutanoyl)-β-D-mannopyranoside
Uniqueness
2-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate is unique due to the presence of the 4-chlorobenzenesulfonate group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in substitution reactions and interact with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H9ClO5S |
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Molecular Weight |
300.71 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO5S/c1-8-12(11(14)6-7-17-8)18-19(15,16)10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChI Key |
YPVDQJSFCSBESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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